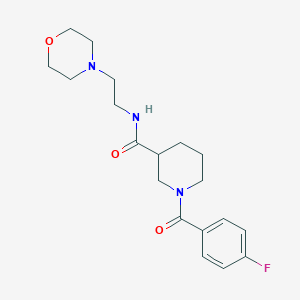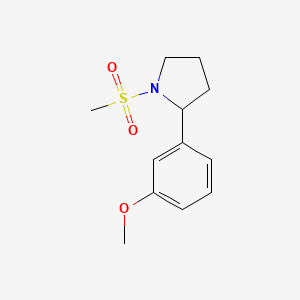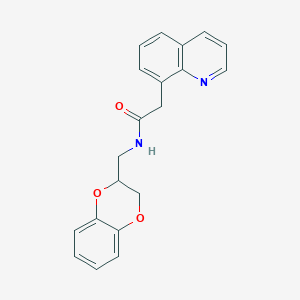
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is not fully understood, but it is believed to act by modulating various cellular pathways and signaling mechanisms. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to inhibit the activity of various enzymes involved in angiogenesis, such as matrix metalloproteinases and VEGF receptors. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to modulate the activity of dopamine and serotonin receptors, leading to anxiolytic and antipsychotic effects. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to inhibit the release of substance P and modulate the activity of nociceptors, leading to analgesic effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have anxiolytic and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine and serotonin. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to have analgesic properties by inhibiting the release of substance P and modulating the activity of nociceptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antipsychotic, and analgesic properties, making it a promising compound for further research. However, one of the limitations of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for further research on 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X. One of the areas of research is the development of more efficient and cost-effective synthesis methods for 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X. Another area of research is the evaluation of the potential toxicity and side effects of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X in animal models and clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X and its potential therapeutic applications in various diseases and disorders.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X involves a series of chemical reactions, starting with the reaction of piperidine-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine. This results in the formation of 1-(4-fluorobenzoyl)-piperidine-3-carboxylic acid, which is then reacted with N-(2-morpholin-4-ylethyl) amine in the presence of a coupling agent, such as HATU or EDC, to yield 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antipsychotic, and analgesic properties. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have anxiolytic and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine and serotonin. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to have analgesic properties by inhibiting the release of substance P and modulating the activity of nociceptors.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-17-5-3-15(4-6-17)19(25)23-8-1-2-16(14-23)18(24)21-7-9-22-10-12-26-13-11-22/h3-6,16H,1-2,7-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOSUACYIRJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7546286.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)

![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)

